![molecular formula C23H30N4O5 B4999195 Methyl 5-oxo-5-[4-[5-(3-phenoxypropanoylamino)pyrazol-1-yl]piperidin-1-yl]pentanoate](/img/structure/B4999195.png)
Methyl 5-oxo-5-[4-[5-(3-phenoxypropanoylamino)pyrazol-1-yl]piperidin-1-yl]pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-oxo-5-[4-[5-(3-phenoxypropanoylamino)pyrazol-1-yl]piperidin-1-yl]pentanoate is a complex organic compound that features a pyrazole ring, a piperidine ring, and a phenoxypropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-oxo-5-[4-[5-(3-phenoxypropanoylamino)pyrazol-1-yl]piperidin-1-yl]pentanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a condensation reaction between hydrazine and a 1,3-diketone.
Attachment of the Phenoxypropanoyl Group: This step involves the acylation of the pyrazole ring with 3-phenoxypropanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Final Coupling: The final step involves coupling the pyrazole and piperidine intermediates with pentanoic acid under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxo-5-[4-[5-(3-phenoxypropanoylamino)pyrazol-1-yl]piperidin-1-yl]pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles or phenoxy derivatives.
Scientific Research Applications
Methyl 5-oxo-5-[4-[5-(3-phenoxypropanoylamino)pyrazol-1-yl]piperidin-1-yl]pentanoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular assays.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific functionalities.
Pharmacological Studies: It is evaluated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of Methyl 5-oxo-5-[4-[5-(3-phenoxypropanoylamino)pyrazol-1-yl]piperidin-1-yl]pentanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: This compound shares the pyrazole ring structure and has similar biological activities.
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid: Another pyrazole derivative with comparable chemical properties.
Uniqueness
Methyl 5-oxo-5-[4-[5-(3-phenoxypropanoylamino)pyrazol-1-yl]piperidin-1-yl]pentanoate is unique due to its combination of a pyrazole ring, a piperidine ring, and a phenoxypropanoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 5-oxo-5-[4-[5-(3-phenoxypropanoylamino)pyrazol-1-yl]piperidin-1-yl]pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O5/c1-31-23(30)9-5-8-22(29)26-15-11-18(12-16-26)27-20(10-14-24-27)25-21(28)13-17-32-19-6-3-2-4-7-19/h2-4,6-7,10,14,18H,5,8-9,11-13,15-17H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJSAHZYNJHPTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)N1CCC(CC1)N2C(=CC=N2)NC(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B4999112.png)
![N-[[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-fluorobenzamide](/img/structure/B4999130.png)
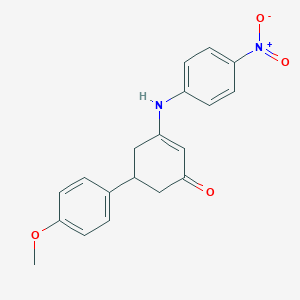
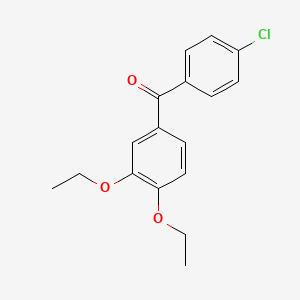
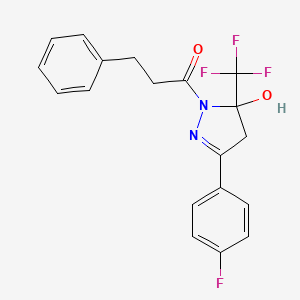
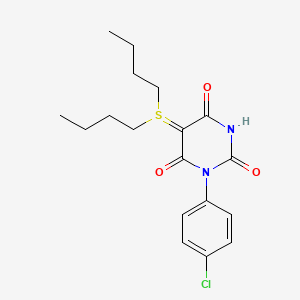
![2-[(E)-1-(3-Ethoxy-5-iodo-4-methoxyphenyl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one](/img/structure/B4999151.png)
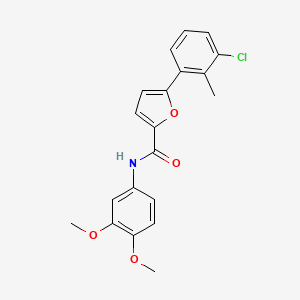
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B4999166.png)
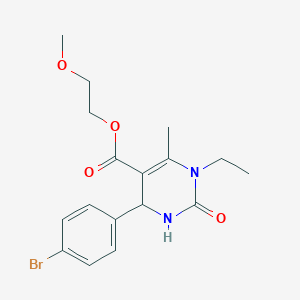
![3'-ethyl 5'-isopropyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4999182.png)
![N-cyclopropyl-2-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}oxy)-4-methoxybenzamide](/img/structure/B4999190.png)
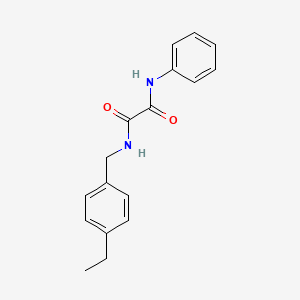
![9-[(4-FLUOROPHENYL)METHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B4999218.png)
